molecular formula C11H15FN2 B3132903 N-(4-fluorophenyl)piperidin-4-amine CAS No. 38043-08-2

N-(4-fluorophenyl)piperidin-4-amine

Cat. No.: B3132903
CAS No.: 38043-08-2
M. Wt: 194.25 g/mol
InChI Key: ZSYRYBOMHWXRDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluorophenyl)piperidin-4-amine: is an organic compound with the molecular formula C11H15FN2 It consists of a piperidine ring substituted with a 4-fluorophenyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hydrolysis and Hydroxylation: The synthesis of N-(4-fluorophenyl)piperidin-4-amine can involve hydrolysis and hydroxylation reactions, followed by further oxidation steps.

    N- and O-Dealkylation: Another method includes N- and O-dealkylation reactions, which are common in the preparation of piperidine derivatives.

    O-Methylation: The compound can also be synthesized through O-methylation reactions.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale chemical synthesis using the aforementioned reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The compound can also be reduced, typically involving the addition of hydrogen atoms to the molecule.

    Substitution: Substitution reactions, where one functional group is replaced by another, are common for this compound.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution Reagents: Halogenating agents like chlorine and bromine can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry: N-(4-fluorophenyl)piperidin-4-amine is used as a building block in organic synthesis, particularly in the preparation of complex molecules for research and development.

Biology: In biological research, this compound is studied for its interactions with various biological targets, including enzymes and receptors.

Industry: In the industrial sector, this compound is used in the synthesis of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

    N-Phenyl-4-piperidinamine: This compound is structurally similar but lacks the fluorine atom on the phenyl ring.

    4-Anilino-N-phenethylpiperidine: Another similar compound used as a base in the synthesis of fentanyl analogues.

Uniqueness: N-(4-fluorophenyl)piperidin-4-amine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties compared to non-fluorinated analogues .

Properties

IUPAC Name

N-(4-fluorophenyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-4,11,13-14H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSYRYBOMHWXRDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301342422
Record name N-(4-Fluorophenyl)-4-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301342422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38043-08-2
Record name N-(4-Fluorophenyl)-4-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301342422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of D1 (1.6 g) in 2M HCl (5 ml) and 1,4-dioxane (20 ml) was heated at 60° C. for 24 h. On cooling, the solution was diluted with water, basified with 2M NaOH solution and extracted with EtOAc (×3). The combined organics were dried (MgSO4) and concentrated in vacuo to give the title compound as a yellow oil (0.719). δH (CDCl3, 250 MHz) 6.88 (2H, t), 6.54 (2H, dd), 3.30 (1H, m), 3.20 (2H, m), 2.70 (2H, m), 2.05 (2H, m), 1.62 (2H, Br), 1.29 (2H, m).
Name
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Was synthesised in the same way as (A) from 4-oxo-piperidine-1-carboxylic acid tert-butyl ester (3.59 g, 18.0 mmol), 4-fluoro-phenylamine (1.0 g, 9.0 mmol) and sodium triacetoxyborhydride (5.34 g, 25.2 mmol) in dichloromethane (40 ml) and acetic acid (3.1 ml). The deprotection was run in dichloromethane (37 ml) and trifluoro acetic acid (18 ml). Yield 1.1 g, 63%
[Compound]
Name
( A )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.59 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
3.1 mL
Type
solvent
Reaction Step Two
Quantity
37 mL
Type
solvent
Reaction Step Three
Quantity
18 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(4-fluorophenyl)piperidin-4-amine
Reactant of Route 2
Reactant of Route 2
N-(4-fluorophenyl)piperidin-4-amine
Reactant of Route 3
Reactant of Route 3
N-(4-fluorophenyl)piperidin-4-amine
Reactant of Route 4
Reactant of Route 4
N-(4-fluorophenyl)piperidin-4-amine
Reactant of Route 5
Reactant of Route 5
N-(4-fluorophenyl)piperidin-4-amine
Reactant of Route 6
Reactant of Route 6
N-(4-fluorophenyl)piperidin-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.